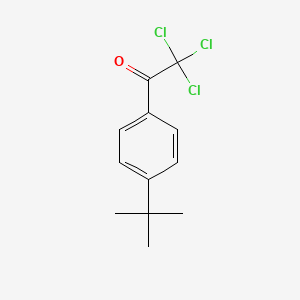

P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE

Cat. No. B1618421

M. Wt: 279.6 g/mol

InChI Key: IMDHDEPPVWETOI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04115224

Procedure details

Illustrative examples of compounds according to the general formula hereinbefore defined are: 2-chloro-4'-tert.butylacetophenone; 2,2-di-chloro-4'-tert.butylacetophenone; 2-chloro-4'-octylacetophenone; 2,2-di-chloro-4'-octylacetophenone; 2-chloro-4'-n-C8-13 -alkylacetophenone; 2,2-dichloro-4'-n-C8- alkylacetophenone; 2,2,2-trichloro-4'-n-C8-13 alkylacetophenone in which the alkyl groups range from 8-13 carbon atoms (derived from C8-13 alkylbenzene with the trade name Dobane 83 X); 2,2-dichloro-4'-octyloxyacetophenone; 2,2,2-trichloro-4'-octyloxyacetophenone; 2,2-dichloro2',4'-diisopropylacetophenone; 2,2,2-trichloro-2',4'-diisopropylacetophenone or mixtures of these compounds. Preferably, however, the new compund 2,2,2-trichloro-4'-tert.butylacetophenone is used. This compound may be prepared in an analogous way to that described in J.A.C.S. 72 (1950) pages 3952-3 for the preparation of trichloroacetophenone, namely by treating 4-tert.butylacetophenone with chlorine. The starting 4-tert.butylacetophenone may be obtained in the manner described in J.A.C.S. 68 (1946) page 1107 by a Friedel-Crafts acetylation of tert.butylbenzene with acetyl chloride in a solvent, such as carbon tetrachloride. The compound 2,2,2-trichloro-4'-tert.butylacetophenone may also be obtained in an analogous way to that described in Houben-Weyl 5/3 page 790 for the preparation of trichloro-2',4',6'-trimethylacetophenone. The compound may also be prepared directly by a Friedel-Crafts reaction of tert.butylbenzene with trichloroacetyl chloride in carbon disulphide as described in J. Indian Chem. Soc. 26 (1947) pages 287-9. It is also possible to use trichloro-acetonitrile instead of trichloro-acetyl chloride as described in J. Prakt. Chem. (2) 123 (1929) 313.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:11](Cl)(=[O:13])C.[C:15]([Cl:19])(Cl)([Cl:17])[Cl:16]>>[Cl:16][C:15]([Cl:19])([Cl:17])[C:11]([C:8]1[CH:9]=[CH:10][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:6][CH:7]=1)=[O:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C(=O)C1=CC=C(C=C1)C(C)(C)C)(Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |